

physicochemical properties of 4-(Chloromethyl)benzyl alcohol

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Compound of Interest

Compound Name: 4-(Chloromethyl)benzyl alcohol

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An In-depth Technical Guide to the Physicochemical Properties of **4-(Chloromethyl)benzyl alcohol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)benzyl alcohol, with the CAS Number 16473-35-1, is a para-substituted aromatic compound featuring both a hydroxymethyl and a chloromethyl group.^[1] Its bifunctional nature makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.^[1] The presence of a reactive benzyl chloride moiety and a nucleophilic/hydrogen-bonding alcohol group allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its characterization, and key synthetic and analytical workflows.

Physicochemical and Spectroscopic Data

The fundamental properties of **4-(Chloromethyl)benzyl alcohol** are summarized below. These values are critical for predicting its behavior in chemical reactions, designing purification protocols, and ensuring safe handling.

Core Physicochemical Properties

Property	Value	Source(s)
CAS Number	16473-35-1	[2] [3]
Molecular Formula	C ₈ H ₉ ClO	[1] [2] [4]
Molecular Weight	156.61 g/mol	[1] [2] [4]
Appearance	White, wooly solid	[5]
Melting Point	58-60 °C	[1] [2] [5]
Boiling Point	276-285 °C (with decomposition)	[1] [5]
pKa (Predicted)	14.27 ± 0.10	[5]
LogP	1.82	[1]
IUPAC Name	[4-(chloromethyl)phenyl]methanol	[2]

Solubility Profile

Solubility was determined at standard laboratory conditions.[\[1\]](#)

Solvent	Solubility (g/100 mL)
Water	0.12
Ethanol	22.5
Dichloromethane	48.9
Hexane	<0.01

Spectroscopic Profile

Spectroscopic data is essential for structural confirmation and purity assessment.[\[1\]](#)

Technique	Data
^1H NMR (CDCl_3)	δ 7.35 (d, 2H, aromatic), δ 7.25 (d, 2H, aromatic), δ 4.55 (s, 2H, CH_2Cl), δ 4.45 (s, 2H, CH_2OH)
IR Spectroscopy	3200–3600 cm^{-1} (Strong, O-H stretch), 750 cm^{-1} (C-Cl vibration)
Mass Spectrometry (GC-MS)	Base peak at m/z 103 ($\text{C}_7\text{H}_7\text{O}^+$); secondary fragments at m/z 107 and m/z 43

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **4-(Chloromethyl)benzyl alcohol** are provided below.

Synthesis via Borane Reduction of 4-(Chloromethyl)benzoic Acid

This is a common and high-yielding laboratory-scale synthesis.^{[1][4]}

- **Dissolution:** Dissolve 4-(chloromethyl)benzoic acid (10 g, 58 mmol) in 60 mL of anhydrous tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
- **Reduction:** At room temperature (20°C), add a 1M solution of borane-THF complex (90 mL, 90 mmol) dropwise to the stirred solution.
- **Reaction:** Allow the mixture to stir at room temperature for 12 hours to ensure the complete reduction of the carboxylic acid.
- **Quenching:** Carefully quench the reaction by the slow, dropwise addition of methanol (50 mL). Vigorous gas evolution (hydrogen) will occur.
- **Concentration:** Remove the solvents under reduced pressure using a rotary evaporator.

- Purification: Purify the resulting residue by silica gel column chromatography. Elute with a solvent gradient, starting with a 4:1 mixture of hexane/ethyl acetate and gradually increasing the polarity to 3:1, to yield the final product as a colorless solid (typical yield: 96%).^[4]

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a precise method for determining the melting point and assessing the purity of a crystalline solid.^[1]

- Sample Preparation: Accurately weigh 1-3 mg of the purified **4-(Chloromethyl)benzyl alcohol** into a standard aluminum DSC pan. Crimp the pan with a lid.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, from ambient temperature to approximately 80 °C.
- Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The sharpness of the peak can provide a qualitative indication of purity.

Purity Assessment by Gas Chromatography (GC)

GC is used to determine the purity of the compound and to detect any volatile impurities.^[2]

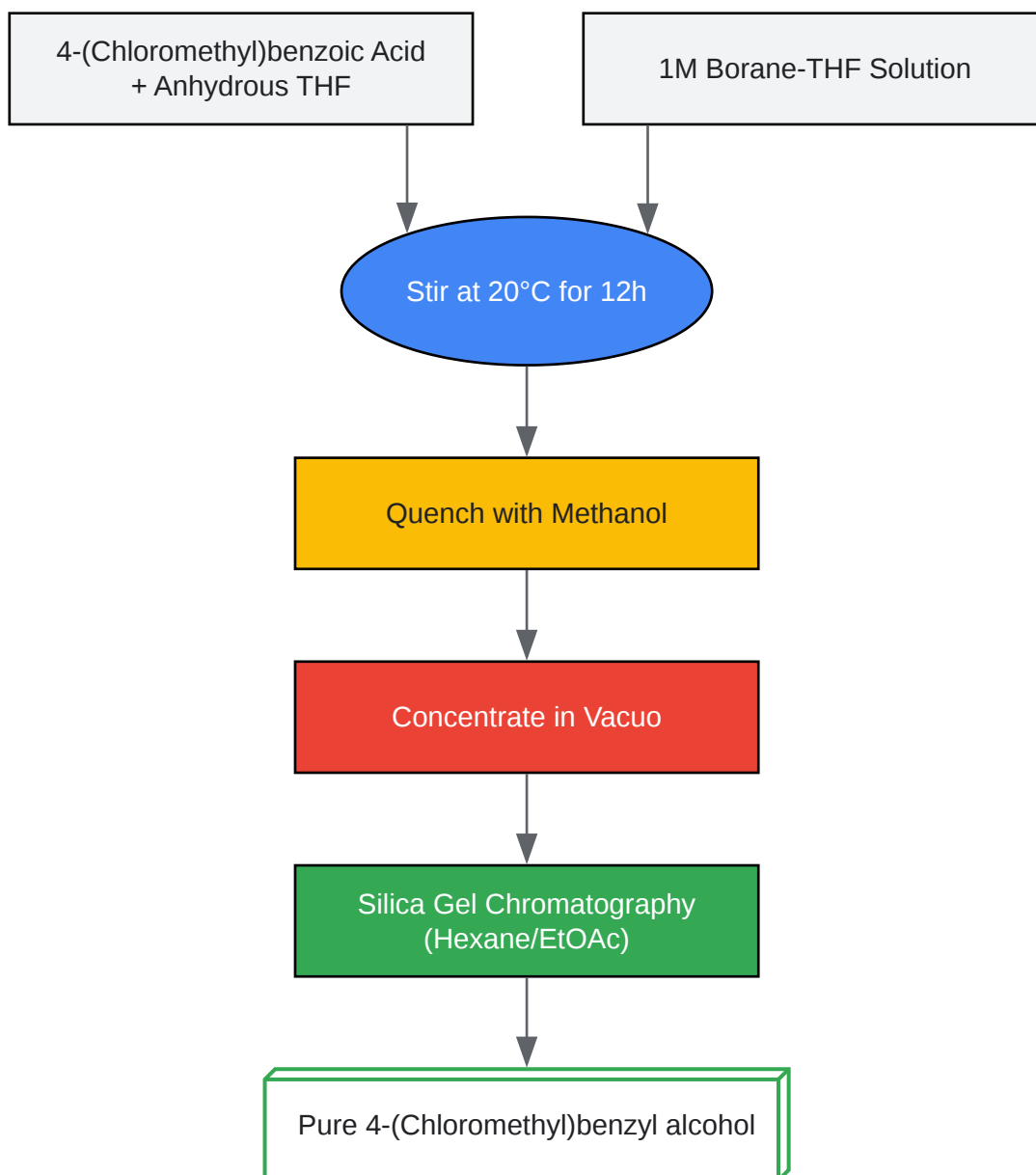
- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
- Injection: Inject 1 µL of the solution into the GC, which is equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar DB-5 or equivalent).
- GC Conditions:
 - Injector Temperature: 250 °C
 - Detector Temperature: 280 °C

- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 15 °C/min.
- Data Analysis: Purity is calculated based on the relative peak areas in the resulting chromatogram. The main peak corresponding to **4-(Chloromethyl)benzyl alcohol** should be integrated, and its area percentage represents the purity.

Mandatory Visualizations

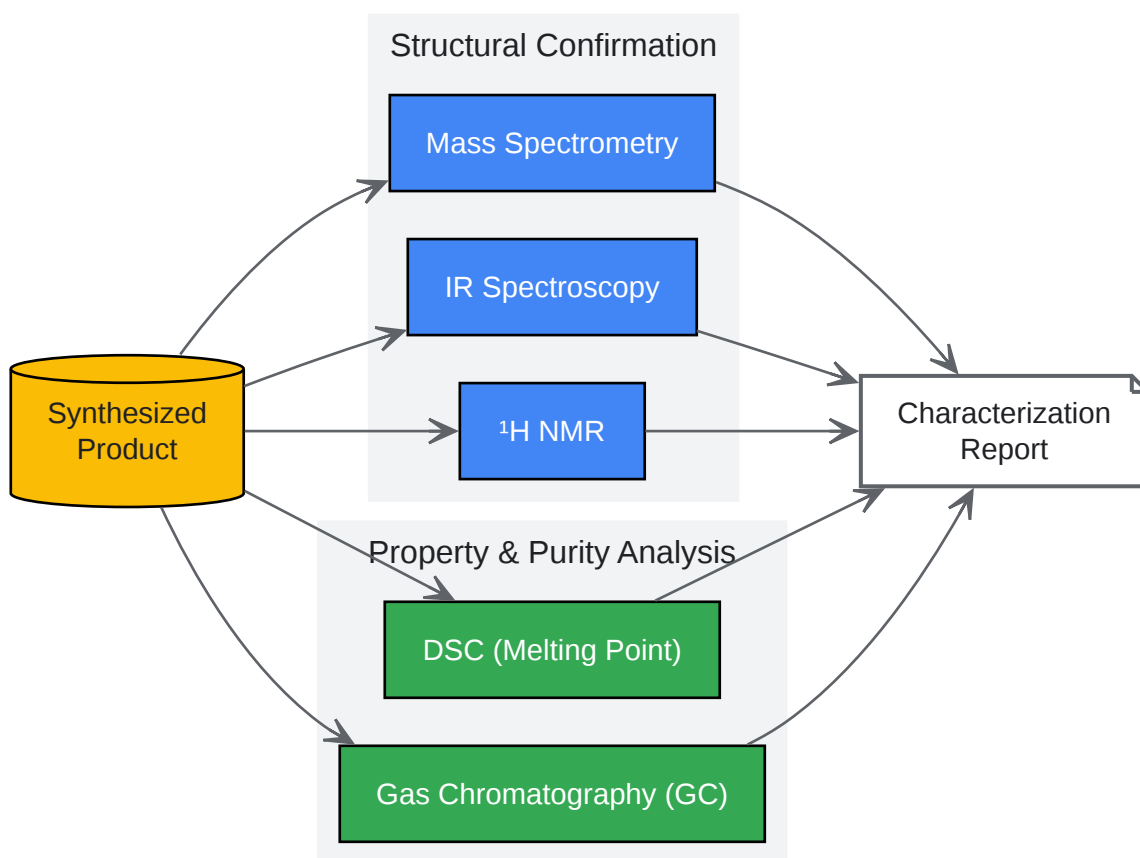
Synthesis and Analytical Workflows

The following diagrams illustrate key processes involving **4-(Chloromethyl)benzyl alcohol**.



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Caption: Workflow for the synthesis of **4-(Chloromethyl)benzyl alcohol**.

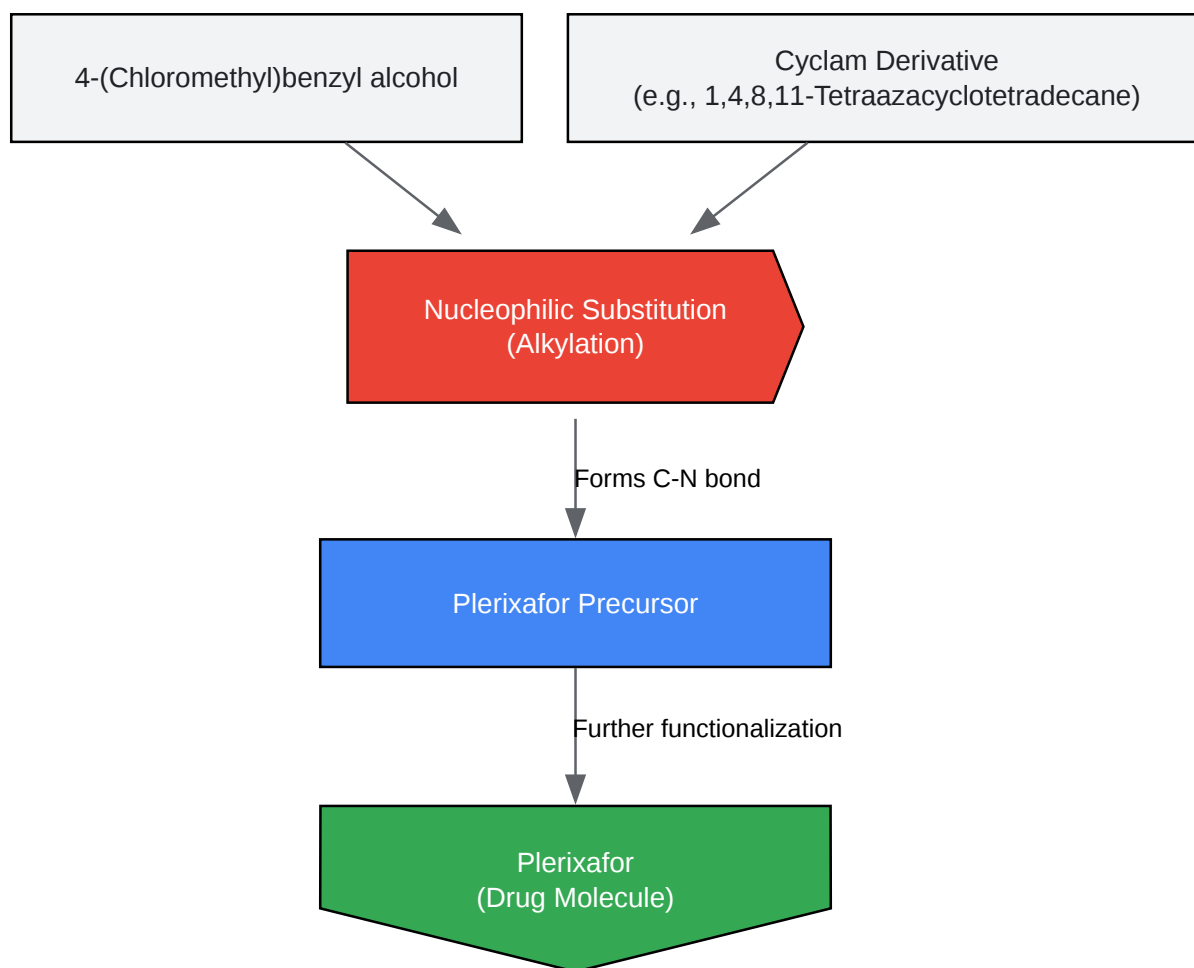


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Caption: Standard analytical workflow for compound characterization.

Role in Drug Intermediate Synthesis

4-(Chloromethyl)benzyl alcohol is a key building block for more complex molecules. For example, it serves as a precursor in the synthesis of Plerixafor, a hematopoietic stem cell mobilizer.^[1]



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Caption: Simplified pathway showing use as a pharmaceutical precursor.

Safety and Handling

4-(Chloromethyl)benzyl alcohol is a corrosive substance that requires careful handling to avoid injury.^{[1][6]}

- GHS Classification: Corrosive (GHS05).
- Signal Word: Danger.^[2]
- Hazard Statement: H314 - Causes severe skin burns and eye damage.^[6]

- Personal Protective Equipment (PPE): Wear nitrile gloves, a face shield, and appropriate protective clothing (e.g., Tyvek® suit).[1][6]
- Handling: Use only within a chemical fume hood with adequate face velocity (≥ 100 fpm) to prevent inhalation of dust or vapors.[1]
- Storage: Store in amber glass bottles under an inert atmosphere (nitrogen) at 2–8 °C to maintain stability.[1][5]

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